molecular formula C22H32N2O3 B3852575 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3852575
M. Wt: 372.5 g/mol
InChI Key: QBAXVNHRWZQZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. Binding to the sigma-1 receptor has been shown to modulate various cellular pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, reduction of oxidative stress, and inhibition of inflammation. In animal models of Alzheimer's disease, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce amyloid beta accumulation and tau hyperphosphorylation, which are hallmarks of the disease. In cancer, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis and inhibit tumor growth by modulating various cellular pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular pathways. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one.

Future Directions

For 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one include further studies on its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. Additionally, further studies are needed to fully understand the mechanism of action and the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one. Finally, the development of more soluble analogs of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one may improve its in vivo efficacy and allow for more widespread use in research and potential clinical applications.
Conclusion:
In conclusion, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for the sigma-1 receptor allows for targeted modulation of cellular pathways, and its biochemical and physiological effects have been shown to be beneficial in animal models of Alzheimer's disease, cancer, and pain. However, further studies are needed to fully understand the mechanism of action and the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one, as well as the development of more soluble analogs for potential clinical applications.

Scientific Research Applications

7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. In neurodegenerative disorders, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In pain, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce pain sensitivity in animal models of neuropathic pain.

properties

IUPAC Name

7-(2-cyclohexylethyl)-2-(3-methylfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-17-9-15-27-19(17)20(25)24-14-11-22(16-24)10-5-12-23(21(22)26)13-8-18-6-3-2-4-7-18/h9,15,18H,2-8,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXVNHRWZQZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0117611.P001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
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7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

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